molecular formula C15H21N3O4 B12326226 (3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid CAS No. 885275-96-7

(3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid

Cat. No.: B12326226
CAS No.: 885275-96-7
M. Wt: 307.34 g/mol
InChI Key: ZRTNFPGXRIXCLM-UHFFFAOYSA-N
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Description

(3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an azetidine ring, a pyridine ring, and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc Group: The Boc (tert-butoxycarbonyl) group is introduced to protect the amino group during subsequent reactions.

    Coupling with Pyridine: The protected azetidine is then coupled with a pyridine derivative under specific conditions to form the desired compound.

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

(3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3-Boc-amino-azetidin-1-YL)-thiophen-2-YL-acetic acid: Similar structure but with a thiophene ring instead of a pyridine ring.

    (3-Boc-amino-azetidin-1-YL)-P-tolyl-acetic acid: Features a tolyl group instead of a pyridine ring.

Uniqueness

(3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid is unique due to its combination of an azetidine ring, a pyridine ring, and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

885275-96-7

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]-2-pyridin-4-ylacetic acid

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)17-11-8-18(9-11)12(13(19)20)10-4-6-16-7-5-10/h4-7,11-12H,8-9H2,1-3H3,(H,17,21)(H,19,20)

InChI Key

ZRTNFPGXRIXCLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC=NC=C2)C(=O)O

Origin of Product

United States

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